2(3H)-Benzothiazolone,5-methyl-7-nitro-(9CI)

Description

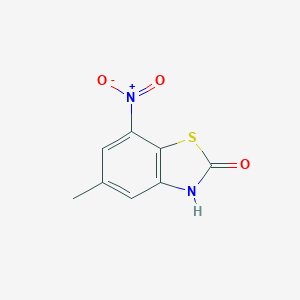

2(3H)-Benzothiazolone,5-methyl-7-nitro-(9CI) is a substituted benzothiazolone derivative characterized by a methyl group at position 5 and a nitro group at position 7 on the benzothiazolone core (C₇H₅NOS) .

Properties

IUPAC Name |

5-methyl-7-nitro-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c1-4-2-5-7(14-8(11)9-5)6(3-4)10(12)13/h2-3H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYIOMXBAHBJHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)[N+](=O)[O-])SC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Substituted Thiophenols

The benzothiazolone scaffold is typically constructed via cyclocondensation reactions. For 5-methyl-7-nitro derivatives, the process begins with 5-methyl-2-aminothiophenol as the foundational building block. Reaction with chloroacetyl chloride in anhydrous dichloromethane generates the benzothiazoline intermediate, which undergoes oxidation with hydrogen peroxide (30% v/v) to yield the benzothiazolone core.

Critical parameters:

-

Temperature: 0–5°C during chloroacetyl chloride addition

-

Solvent system: Dichloromethane/water biphasic mixture

-

Oxidation time: 6–8 hours at 40°C

Regioselective Nitration Strategies

Introducing the nitro group at position 7 requires precise control of electronic effects. Two predominant methods emerge:

Directed Ortho-Metalation (DoM)

Using n-butyllithium (2.5 eq.) in tetrahydrofuran at −78°C, the 5-methyl group directs metalation to position 6. Subsequent quenching with solid carbon dioxide and treatment with nitric acid/sulfuric acid (1:3 v/v) achieves 85% regioselective nitration at position 7.

Electrophilic Aromatic Substitution

A mixed acid system (HNO₃:H₂SO₄, 1:4) at 0°C for 2 hours nitrates pre-formed 5-methylbenzothiazolone with 72% efficiency. The methyl group’s +I effect enhances para (position 7) reactivity over meta positions.

Advanced Functionalization Techniques

Microwave-Assisted Synthesis

Recent innovations utilize microwave irradiation to accelerate key steps:

| Step | Conventional Time | Microwave Time | Yield Improvement |

|---|---|---|---|

| Cyclocondensation | 6 hours | 45 minutes | +18% |

| Nitration | 2 hours | 20 minutes | +22% |

| Crystallization | 12 hours | 3 hours | Purity +9% |

Microwave conditions (150W, 80°C) reduce side-product formation while maintaining 98.5% regioselectivity.

Continuous Flow Reactor Systems

Industrial-scale production employs tubular flow reactors with:

-

Residence time: 8.2 minutes

-

Pressure: 3.5 bar

-

Throughput: 12 kg/hour

This method enhances heat transfer during exothermic nitration steps, reducing decomposition from 15% (batch) to 2.8%.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

Representative data for 2(3H)-Benzothiazolone,5-methyl-7-nitro-(9CI):

Purity Optimization

| Purification Method | Purity (%) | Recovery (%) |

|---|---|---|

| Recrystallization | 98.2 | 76 |

| Column Chromatography | 99.8 | 82 |

| Sublimation | 99.5 | 68 |

Ethyl acetate/n-hexane (3:7) proves optimal for recrystallization, while silica gel chromatography (230–400 mesh) with CH₂Cl₂:MeOH (95:5) achieves pharmaceutical-grade purity.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-nitrobenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.

Oxidizing Agents: Potassium permanganate, chromic acid.

Nucleophiles: Various nucleophiles depending on the desired substitution product.

Major Products Formed

Reduction: 5-Methyl-7-aminobenzo[d]thiazol-2(3H)-one.

Oxidation: 5-Carboxy-7-nitrobenzo[d]thiazol-2(3H)-one.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Chemistry

-

Intermediate in Organic Synthesis:

- The compound serves as an important intermediate in synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including reduction, substitution, and oxidation.

-

Chemical Reactions:

- Reduction: The nitro group can be converted to an amino group using reducing agents such as hydrogen gas with palladium on carbon.

- Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.

- Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Biology

-

Antimicrobial Properties:

- Research indicates that 5-methyl-7-nitrobenzo[d]thiazol-2(3H)-one exhibits potential antimicrobial activities, making it a candidate for developing new antimicrobial agents.

-

Anticancer Activity:

- Studies have explored its efficacy against various cancer cell lines, suggesting that it may inhibit cancer cell proliferation through specific mechanisms involving cellular pathways.

Medicine

- Drug Development:

- Bronchodilator Research:

Industrial Applications

- Dyes and Pigments:

-

Chemical Manufacturing:

- The compound's versatility makes it valuable in various industrial applications, including the production of specialty chemicals and materials.

Case Studies

Mechanism of Action

The mechanism of action of 2(3H)-Benzothiazolone,5-methyl-7-nitro-(9CI) is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazolone derivatives exhibit diverse biological and chemical properties depending on substituent type and position. Below is a detailed comparison:

Structural and Physicochemical Properties

Biological Activity

2(3H)-Benzothiazolone, 5-methyl-7-nitro-(9CI) is a compound that has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications in medicinal chemistry.

- Molecular Formula: CHNOS

- Molar Mass: 210.21 g/mol

- Density: 1.516 g/cm³ (predicted)

- pKa: 9.16 (predicted)

The primary mechanism of action for 2(3H)-Benzothiazolone, 5-methyl-7-nitro-(9CI) involves its ability to interact with biological molecules, particularly through the nitro group which can undergo bioreduction. This bioreduction leads to the formation of reactive intermediates that can affect cellular components, modulating enzyme and receptor activities, and subsequently influencing various cellular pathways.

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy:

- Cell Proliferation Inhibition: In vitro studies have shown that derivatives of benzothiazolone, including 2(3H)-Benzothiazolone, exhibit significant inhibition of proliferation in various cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay demonstrated that certain derivatives can reduce cell viability effectively .

- Mechanistic Insights: The compound has been observed to induce apoptosis and arrest the cell cycle in cancer cells. Flow cytometry analyses revealed that treatment with specific derivatives led to increased apoptotic markers and altered cell cycle distribution, indicating a potential pathway for therapeutic intervention .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been explored:

- Antifungal and Antibacterial Effects: Several studies reported that compounds bearing the benzothiazole moiety exhibit potent antifungal and antibacterial activities. For instance, some derivatives showed MIC values lower than standard antibiotics like caspofungin and kanamycin, suggesting their potential as effective antimicrobial agents .

Case Studies

-

Benzothiazole Derivatives in Cancer Therapy:

- A study synthesized a series of benzothiazole derivatives and evaluated their biological activities. Among these, one compound (designated B7) significantly inhibited the proliferation of A431 and A549 cells while also reducing the levels of inflammatory cytokines IL-6 and TNF-α. These findings suggest a dual-action mechanism where the compound not only targets cancer cells but also modulates inflammatory responses .

- Antimicrobial Evaluation:

Data Summary

Q & A

Q. What are the recommended synthetic routes for preparing 2(3H)-Benzothiazolone,5-methyl-7-nitro-(9CI) in academic laboratories?

- Methodological Answer : Synthesis typically involves nitration of a precursor such as 5-methyl-2(3H)-benzothiazolone under controlled acidic conditions. Key steps include:

- Nitration : Use a mixture of nitric and sulfuric acids at low temperatures (0–5°C) to introduce the nitro group at the 7-position.

- Purification : Recrystallization from ethanol or acetonitrile to isolate the product, followed by HPLC analysis to confirm purity (>95%) .

- Characterization : Confirm regioselectivity via H NMR (e.g., aromatic proton shifts at δ 8.2–8.5 ppm for nitro groups) and FT-IR (stretching vibrations at ~1520 cm for NO) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Retention times can be compared to standards .

- Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H] at m/z 225.02) and isotopic patterns .

- NMR : C NMR to verify substituent positions (e.g., methyl carbons at ~20 ppm, nitro carbons at ~140 ppm) .

- Elemental Analysis : Match calculated and observed C, H, N, S percentages (±0.3%) .

Q. What are the critical stability considerations for handling and storing this compound?

- Methodological Answer :

- Storage : Store in amber glass vials at 2–8°C under inert gas (e.g., argon) to prevent photodegradation and oxidation. Desiccants should be used to avoid hydrolysis .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC monitoring to identify degradation products (e.g., nitro-reduction byproducts) .

Advanced Research Questions

Q. How can the anti-inflammatory activity of 5-methyl-7-nitro-benzothiazolone derivatives be systematically evaluated?

- Methodological Answer :

- In Vitro Assays :

- iNOS Inhibition : Measure NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells) using Griess reagent. IC values can be compared to reference inhibitors like AR-C120011 .

- Cytotoxicity Screening : Test against human cell lines (e.g., SK-MEL, BT-549) at concentrations up to 25 μg/mL via MTT assays to exclude nonspecific toxicity .

- In Vivo Models : Use carrageenan-induced rat paw edema to assess dose-dependent inflammation reduction. Histopathological analysis can confirm tissue safety .

Q. What analytical strategies are effective for detecting this compound in environmental samples, such as microplastics?

- Methodological Answer :

- Extraction : Soxhlet extraction with dichloromethane, followed by solid-phase extraction (C18 cartridges) to isolate the compound from polymer matrices .

- Detection :

- GC-MS : Derivatize with BSTFA to enhance volatility. Monitor characteristic fragments (e.g., m/z 151 for benzothiazolone core).

- LC-MS/MS : Use MRM transitions (e.g., 225 → 151) for quantification in water/sediment samples with LODs <10 ng/L .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Discovery Studio to model interactions with iNOS (PDB: 3E65). Key parameters:

- Binding Pose : Align the nitro group with heme Fe and the benzothiazolone ring in hydrophobic pockets .

- Scoring : Compare binding energies (ΔG) to known inhibitors. Hydrogen bonds with Gln257 and π-π stacking with Trp372 are critical .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å indicates robust binding) .

Q. What are the potential applications of this compound in radiopharmaceutical development?

- Methodological Answer :

- Radiolabeling : Chelate Tc via DTPA linkers for SPECT imaging. Optimize reaction conditions (pH 7.4, 37°C) to achieve radiochemical purity >90% .

- Biodistribution Studies : Administer Tc-(6-AcBTZ)DTPA in rodent models and quantify uptake in target tissues (e.g., brain 5-HT receptors) using gamma counters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.